(Chloromethyl)cyclobutane
Description
Significance of Cyclobutane (B1203170) Derivatives in Organic Chemistry
Cyclobutane derivatives are a unique class of organic compounds that have garnered significant attention from the scientific community. nih.govresearchgate.netacs.org Their importance stems primarily from the inherent ring strain of the four-membered carbocycle. This strain, a result of deviations from ideal bond angles, imparts distinct reactivity to these molecules, making them versatile intermediates for a range of chemical transformations, including ring-expansions and ring-opening reactions. researchgate.netacs.org
The cyclobutane motif is not merely a synthetic curiosity; it is found in a variety of naturally occurring compounds with significant biological activities, including alkaloids, terpenes, and fatty acids. nih.govopenmedicinalchemistryjournal.com For instance, the cyclobutane ring is a core structural element in certain antimicrobial and antitumor agents. nih.gov In drug discovery, the rigid, puckered three-dimensional structure of the cyclobutane ring is increasingly utilized to create conformationally restricted analogues of bioactive molecules. nih.govru.nl This can lead to improved metabolic stability and enhanced binding to biological targets. nih.gov The ability to replace other functionalities, such as alkenes, with a cyclobutane ring can also prevent unwanted cis/trans isomerization and increase the compound's stability. ru.nl
Scope of Academic Inquiry for (Chloromethyl)cyclobutane Systems
Academic research on this compound focuses on its role as a versatile synthetic intermediate. The presence of both a strained cyclobutane ring and a reactive primary alkyl chloride allows for a diverse range of chemical manipulations. The chloromethyl group is an excellent electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, such as amines, hydroxides, and thiols, to produce compounds like cyclobutylamine (B51885) and cyclobutylmethanol.
Furthermore, this compound is explored as a precursor in materials science for the development of novel polymers. The reactivity of the cyclobutane ring can be harnessed in ring-opening polymerizations to create materials with unique mechanical and thermal properties. In the realm of medicinal chemistry, derivatives of this compound have been investigated for their potential biological activities. The cyclobutane scaffold can impart improved pharmacological properties to drug candidates. nih.gov
Detailed research has also delved into the synthesis of this compound itself. Common methods include the chloromethylation of cyclobutane and Grignard reactions involving cyclobutylmagnesium bromide and a chloromethane (B1201357) source. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for the characterization of these systems, though the conformational flexibility of the cyclobutane ring can present challenges in spectral interpretation. calstate.edu
Interactive Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 78415-89-1 |
| Molecular Formula | C₅H₉Cl |
| Molecular Weight | 104.58 g/mol |
| IUPAC Name | This compound |
| InChI Key | QTVRMTUUKBEVAO-UHFFFAOYSA-N |
Interactive Table 2: Selected Reactions of this compound
| Reaction Type | Reagents | Major Product(s) |
| Nucleophilic Substitution | Sodium hydroxide (B78521) (NaOH) | Cyclobutylmethanol |
| Nucleophilic Substitution | Amines (e.g., NH₃) | Cyclobutylamine |
| Oxidation | Potassium permanganate (B83412) (KMnO₄) | Cyclobutanone (B123998) derivatives |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Cyclobutylmethanol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloromethylcyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c6-4-5-2-1-3-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVRMTUUKBEVAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634228 | |
| Record name | (Chloromethyl)cyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78415-89-1 | |
| Record name | (Chloromethyl)cyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Chloromethyl Cyclobutane and Its Derivatives
Established Synthetic Routes and Reaction Conditions
Several well-documented methods exist for the laboratory and industrial-scale synthesis of (chloromethyl)cyclobutane and related compounds. These routes often involve the functionalization of pre-existing cyclobutane (B1203170) rings or the construction of the four-membered ring from acyclic precursors.
Chloromethylation of Cyclobutane-1-carboxylic Acid
A common and direct approach for synthesizing derivatives of this compound is through the chloromethylation of cyclobutane-1-carboxylic acid. This reaction typically involves the use of formaldehyde (B43269) and hydrochloric acid, often in the presence of a Lewis acid catalyst like zinc chloride. The process requires careful control of reaction parameters such as temperature and time to ensure high purity and yield of the desired 1-(chloromethyl)cyclobutane-1-carboxylic acid.
The free radical chlorination of cyclobutanecarboxylic acid has also been investigated as a route to various monochlorocyclobutanecarboxylic acid isomers. caltech.edu This method, however, can lead to a mixture of products, necessitating effective separation techniques like chromatography. caltech.edu
Preparation from Specific Organic Precursors
This compound can be synthesized from various organic precursors through different reaction pathways. One notable method involves the reaction of cyclobutylmagnesium bromide with chloromethane (B1201357). This Grignard reaction is performed under anhydrous conditions, typically in an ether solvent like diethyl ether or THF, and under an inert atmosphere to prevent side reactions with moisture. This approach offers high selectivity for the desired chloromethylated product.
Another synthetic route starts from cyclobutylmethyl 4-methylbenzenesulfonate (B104242). chemicalbook.com Additionally, a two-step synthesis has been described for 3-(chloromethyl)cyclobutanone, which serves as a precursor for other cyclobutane derivatives. openmedicinalchemistryjournal.comnih.govsemanticscholar.org
| Precursor | Reagents | Product | Key Conditions |
| Cyclobutane-1-carboxylic acid | Formaldehyde, Hydrochloric acid, Zinc chloride | 1-(Chloromethyl)cyclobutane-1-carboxylic acid | Controlled temperature and reaction time |
| Cyclobutylmagnesium bromide | Chloromethane | This compound | Anhydrous ether, inert atmosphere |
| 3-Oxocyclobutane-1-carboxylic acid | Grignard reagent | cis- and trans-3-hydroxy-3-methylcyclobutane-1-carboxylic acid | --- |
This table summarizes key synthetic routes to this compound and its derivatives from various precursors.
Synthesis of Bis-(chloromethyl)cyclobutane Isomers
The synthesis of molecules containing two chloromethyl groups on a cyclobutane ring, such as bis-(chloromethyl)cyclobutane isomers, presents additional synthetic challenges. One related example is the synthesis of 3,3-bis(chloromethyl)oxetane (B146354) (BCMO), which is formed through the cyclization of pentaerythritol (B129877) trichlorohydrin using a non-organic base like sodium hydroxide (B78521). wikipedia.org While not a direct synthesis of a cyclobutane, the chemistry involved in creating gem-dichloro functionalities is relevant. The synthesis of dichlorinated cyclobutane derivatives can also be achieved through the free radical chlorination of cyclobutanecarboxylic acid with reagents like sulfuryl chloride, although this can lead to mixtures of isomers. orgsyn.org
Advanced Synthetic Strategies and Catalytic Approaches
To overcome the limitations of traditional batch synthesis, such as safety concerns and scalability issues, advanced synthetic strategies are being developed. These include continuous flow processes and novel catalytic methods for the functionalization of cyclobutane scaffolds.
Continuous Flow Processes for Scalable Production
Continuous flow chemistry offers significant advantages for the synthesis of this compound and its derivatives, particularly on an industrial scale. Flow reactors provide enhanced control over reaction parameters, leading to improved safety, yield, and purity. The efficient mixing and heat transfer in these systems are particularly beneficial for exothermic reactions like chloromethylation. The development of continuous flow procedures has been successfully applied to photochemical [2+2] cycloadditions to create cyclobutene (B1205218) rings, which can then be hydrogenated in a subsequent flow process to yield highly substituted cyclobutanes. almacgroup.com This approach allows for the scalable production of complex cyclobutane structures in high yields and with short residence times. almacgroup.com
Functionalization Reactions of Cyclobutane Scaffolds
The direct functionalization of C-H bonds in cyclobutane rings is a powerful strategy for creating complex derivatives. nih.govacs.org Catalyst-controlled C-H functionalization allows for selective reactions at different positions on the cyclobutane ring, providing access to novel chemical space. nih.gov For instance, rhodium-catalyzed C-H insertion reactions have been used to create chiral 1,1-disubstituted and cis-1,3-disubstituted cyclobutanes. nih.gov Similarly, palladium-catalyzed C(sp3)–H arylation has been employed to functionalize aminomethyl-cyclobutanes. chemrxiv.org These methods often utilize directing groups to control the regioselectivity of the functionalization. nih.govacs.org
| Strategy | Description | Advantages |
| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream rather than in a batch reactor. | Enhanced safety, improved yield and purity, scalability. almacgroup.com |
| C-H Functionalization | Direct conversion of a C-H bond into a C-C or C-X bond. | Access to novel chemical structures, high selectivity with catalyst control. nih.gov |
This table highlights advanced synthetic strategies for producing and modifying cyclobutane derivatives.
Intramolecular and Intermolecular Cyclization Reactions Involving Chloromethylated Cyclobutanes
The presence of the electrophilic chloromethyl group allows for a variety of cyclization reactions, leading to the formation of bicyclic and polycyclic systems. These reactions are crucial in synthesizing novel scaffolds for various applications.
One notable application is the synthesis of 2-azabicyclo[2.1.1]hexanes from 3-(chloromethyl)cyclobutanone. nih.govacs.org This transformation proceeds via an intramolecular cyclization, where the nitrogen of an amine attacks the carbon bearing the chlorine atom, displacing the chloride and forming a new five-membered ring fused to the cyclobutane core. A key precursor, 3-(chloromethyl)cyclobutanone, can be synthesized in a two-step process. nih.gov This methodology has been instrumental in the synthesis of analogues of 2,4-methanoproline, a non-protein amino acid. nih.gov
Another significant class of reactions involves domino or cascade cyclizations. For instance, the synthesis of cyclobutane-fused tetrahydroquinolines has been achieved through such processes. beilstein-journals.org These reactions can be initiated by various catalytic systems, including silver x-mol.com or copper, and often proceed through radical or polar mechanisms to construct complex fused ring systems in a single step. Photoredox catalysis has also emerged as a powerful tool for inducing cyclobutanation, involving a radical addition followed by a polar 4-exo-tet cyclization onto a pendant alkyl halide. researchgate.net
The table below summarizes key findings from research on these cyclization reactions.
| Product Class | Chloromethylated Precursor | Reaction Type | Key Features |
| 2-Azabicyclo[2.1.1]hexanes | 3-(Chloromethyl)cyclobutanone | Intramolecular nucleophilic substitution | Forms a fused 5-membered ring; used for 2,4-methanoproline analogues. nih.govacs.org |
| Cyclobutane-fused Tetrahydroquinolines | This compound derivatives | Domino cyclization reaction | Efficient construction of complex fused systems. beilstein-journals.org |
| Substituted Cyclobutanes | Haloalkyl alkenes and boronic esters | Photoredox-catalyzed radical addition-polar cyclization | Forms methylcyclobutanes via a 4-exo-tet cyclization pathway. researchgate.net |
Investigation of Precursors and Synthetic Intermediates in Derivatization
This compound is a key starting material for a wide array of chemical transformations. Its derivatization relies on the reactivity of both the cyclobutane ring and the chloromethyl group.
The synthesis of this compound itself can be achieved through several routes, including the functionalization of cyclobutane precursors. For example, cyclobutylmethyl 4-methylbenzenesulfonate can serve as a starting material. chemicalbook.com A Grignard reaction route, involving the reaction of cyclobutylmagnesium bromide with chloromethane, is another effective method. For derivatives, such as 1-(chloromethyl)cyclobutane-1-carboxylic acid, a common approach is the direct chloromethylation of the corresponding cyclobutane-1-carboxylic acid using formaldehyde and hydrochloric acid.
Once formed, this compound and its derivatives serve as versatile synthetic intermediates. The chloromethyl group is an excellent electrophilic handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups. These substitution reactions can lead to the formation of alcohols (cyclobutylmethanol), amines, or thiols.
Furthermore, the strained nature of the cyclobutane ring allows for strain-releasing reactions. This compound can be used to synthesize highly strained bicyclobutanes, which are valuable intermediates in their own right. rsc.org The derivatization of this compound is not limited to substitutions; oxidation can yield cyclobutanone (B123998) derivatives, while reduction can produce cyclobutylmethanol.
The table below details common precursors and the resulting intermediates or final products in the derivatization of this compound.
| Precursor | Reagents/Conditions | Intermediate/Product | Application/Reaction Type |
| Cyclobutane-1-carboxylic acid | Formaldehyde, HCl, ZnCl₂ | 1-(Chloromethyl)cyclobutane-1-carboxylic acid | Synthesis of a functionalized derivative. |
| This compound | Amines | Cyclobutylmethylamines | Intramolecular cyclization to form azabicycles. nih.govacs.org |
| This compound | Strong, non-nucleophilic base | Bicyclobutane | Strain-releasing reaction. rsc.org |
| This compound | Oxidizing agent | Cyclobutanone derivative | Oxidation reaction. |
| This compound | Reducing agent | Cyclobutylmethanol | Reduction of the chloromethyl group. |
Chemical Reactivity and Mechanistic Investigations of Chloromethyl Cyclobutane
Nucleophilic Substitution Reactions of the Chloromethyl Moiety
The chloromethyl group in (chloromethyl)cyclobutane is a primary alkyl halide, making it a suitable substrate for bimolecular nucleophilic substitution (SN2) reactions. chemistrysteps.comquora.com
Replacement by Diverse Heteroatom Nucleophiles
The chlorine atom in this compound can be displaced by a variety of heteroatom nucleophiles, leading to the formation of a diverse range of cyclobutylmethyl derivatives. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom bonded to the chlorine, resulting in inversion of configuration if the carbon were chiral.
Common nucleophiles include:
Hydroxide (B78521) ions (OH⁻): Reaction with aqueous alkali hydroxides, such as potassium hydroxide, yields cyclobutylmethanol. chemistrysteps.comunacademy.combyjus.com
Amines: Primary and secondary amines can be used to synthesize the corresponding N-substituted (cyclobutylmethyl)amines. For example, reaction with methylamine (B109427) yields (cyclobutylmethyl)(methyl)amine. nih.gov The synthesis of various aminopyrazole derivatives has been achieved through the N-alkylation of the pyrazole (B372694) ring with this compound.
Thiols and Thiolates: Thiolate anions are effective nucleophiles for the synthesis of cyclobutylmethyl thioethers. google.com
Cyanide ion (CN⁻): This reaction provides a route to cyclobutaneacetonitrile, which can be a precursor for other functional groups. pressbooks.pubpearson.com
The table below summarizes representative nucleophilic substitution reactions of this compound.
| Nucleophile | Reagent Example | Product |
| Hydroxide | Potassium hydroxide (aq) | Cyclobutylmethanol |
| Amine | Methylamine | (Cyclobutylmethyl)(methyl)amine |
| Thiolate | Sodium thiomethoxide | Cyclobutylmethyl methyl sulfide |
| Cyanide | Sodium cyanide | Cyclobutaneacetonitrile |
Potential in Cross-Coupling Reaction Architectures
While direct participation of this compound in standard cross-coupling reactions like Suzuki-Miyaura or Sonogashira is not extensively documented, its derivatives offer potential. The chloromethyl group can be converted to other functionalities more amenable to cross-coupling. For instance, conversion to a Grignard reagent, (cyclobutylmethyl)magnesium chloride, would allow for Kumada-type couplings. quora.com
The development of catalysts for cross-coupling reactions involving alkyl halides is an active area of research. Nickel-catalyzed cross-coupling reactions, for example, have shown promise for C-O, C-N, and C-C bond formation with various functionalized substrates. acs.org While specific examples with this compound are scarce, the general principles suggest its potential as a building block in such transformations. chemrxiv.org
Oxidative and Reductive Transformations
The functional groups in this compound can be modified through oxidation and reduction reactions.
Oxidation Pathways Leading to Carboxylic Acid Derivatives
The oxidation of this compound to cyclobutanecarboxylic acid can be achieved through a two-step process. First, the chloromethyl group is hydrolyzed to a hydroxymethyl group, yielding cyclobutylmethanol. chemistrysteps.comunacademy.com Subsequent oxidation of the primary alcohol with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid furnishes cyclobutanecarboxylic acid. chemistrysteps.combyjus.com
Alternatively, the nitrile derivative, cyclobutaneacetonitrile, obtained from the reaction of this compound with cyanide, can be hydrolyzed under acidic or basic conditions to produce cyclobutaneacetic acid, a carboxylic acid with one additional carbon atom. pressbooks.pubpearson.com
| Starting Material | Reagents | Intermediate | Product |
| This compound | 1. aq. KOH 2. KMnO₄ | Cyclobutylmethanol | Cyclobutanecarboxylic acid |
| This compound | 1. NaCN 2. H₃O⁺/heat | Cyclobutaneacetonitrile | Cyclobutaneacetic acid |
Reduction Pathways Yielding Alcohol Derivatives
The primary alkyl halide of this compound can be reduced to a methyl group, yielding methylcyclobutane. However, a more synthetically useful transformation is the reduction to the corresponding alcohol, cyclobutylmethanol. This is typically achieved by first converting the alkyl halide to an alcohol via nucleophilic substitution with hydroxide, as previously described. chemistrysteps.comunacademy.combyjus.com Direct reduction of the C-Cl bond to a C-H bond can also be accomplished using various reducing agents, although this is less common when the alcohol is the desired product.
A two-step sequence involving the formation of a formate (B1220265) ester intermediate has been shown to be an effective method for converting alkyl halides to alcohols under mild conditions. researchgate.net This involves reacting the alkyl halide with dimethylformamide (DMF) in the presence of a silver(I) salt, followed by hydrolysis of the resulting formate ester. researchgate.net
Ring-Opening Reactions and Rearrangement Processes
The strained four-membered ring of this compound and its derivatives can undergo ring-opening and rearrangement reactions, often driven by the formation of carbocationic intermediates. The cyclobutylmethyl cation is known to rearrange to the more stable cyclopentyl cation. thieme-connect.dequora.comchempedia.info
This rearrangement, a type of Wagner-Meerwein shift, is a classic example of a carbocation rearrangement driven by the relief of ring strain. thieme.dewikipedia.orgsioc-journal.cn The first report of the rearrangement of a cyclobutylcarbinyl system to a cyclopentyl system was in 1903 by Dem'yanov and Lushnikov, who treated (cyclobutylmethyl)amine with nitrous acid. thieme.de
The formation of the cyclobutylmethyl cation can be initiated by the departure of the chloride ion, a process that can be facilitated by Lewis acids. Once formed, the cation can undergo a 1,2-alkyl shift, where a bond from the cyclobutane (B1203170) ring migrates to the adjacent carbocationic center, resulting in the expansion of the four-membered ring to a five-membered ring. researchgate.net
Such rearrangements are not always quantitative and can sometimes compete with other reaction pathways. quora.com The specific reaction conditions and the substitution pattern on the cyclobutane ring can influence the outcome of these processes. ugent.be Ring-opening can also be promoted under different reaction conditions, for example, in polymerization reactions. researchgate.netcymitquimica.com
Cyclobutane Ring Expansion to Cyclopentanone Derivatives
The conversion of this compound and its derivatives into cyclopentyl systems represents a synthetically valuable transformation driven by the release of ring strain inherent in the four-membered cyclobutane ring. chemistrysteps.comrsc.org The process generally proceeds through a carbocationic intermediate, leading to a more stable five-membered ring. chemistrysteps.com
The mechanism for the ring expansion of a (halomethyl)cyclobutane, such as in a hydrolysis reaction, is initiated by the departure of the halide leaving group (e.g., Cl⁻). chemistrysteps.com This generates a primary cyclobutylmethyl carbocation. This intermediate is highly unstable and readily undergoes a 1,2-alkyl shift. stackexchange.com During this rearrangement, a carbon-carbon bond within the cyclobutane ring migrates to the adjacent carbocationic center. This concerted bond migration and ring opening results in the formation of a more stable secondary cyclopentyl carbocation. chemistrysteps.comstackexchange.com The two primary driving forces for this rearrangement are the increase in carbocation stability (from primary to secondary) and the relief of steric and angle strain by expanding the four-membered ring to a five-membered one. chemistrysteps.comstackexchange.com The resulting cyclopentyl cation is then trapped by a nucleophile (such as water in hydrolysis) to yield the final cyclopentyl derivative. chemistrysteps.com
A related and well-established method for the one-carbon ring expansion of cyclobutanones to cyclopentanones involves the use of diazoalkanes, such as trimethylsilyldiazomethane (B103560) or ethyl diazoacetate, often catalyzed by Lewis acids like scandium(III) triflate (Sc(OTf)₃) or antimony(V) chloride. ugent.beacs.org While the starting material is different, the underlying principle of leveraging a strained ring to facilitate the formation of a larger, more stable ring is a common theme in organic synthesis. rsc.org
Electrophilic Reactivity Profiles and Nucleophilic Interaction Studies
This compound possesses a distinct electrophilic character primarily due to the properties of the chloromethyl group. The chlorine atom, being highly electronegative, withdraws electron density from the adjacent carbon, making it electron-poor and thus a prime target for attack by electron-rich species, known as nucleophiles. masterorganicchemistry.com This enhanced electrophilicity makes this compound a versatile substrate in nucleophilic substitution reactions.
The compound readily participates in S_N2 reactions, where a nucleophile directly displaces the chloride ion. This pathway is favored because the electrophilic carbon is primary, minimizing steric hindrance for the backside attack required in an S_N2 mechanism. Common nucleophiles that react with this compound include hydroxides, amines, and thiols, leading to the formation of cyclobutylmethanol, cyclobutylamines, and cyclobutylthiols, respectively.
In addition to direct substitution, the interaction with nucleophiles can also proceed under conditions that favor an S_N1-type mechanism. In this pathway, the chloride ion first departs to form a primary cyclobutylmethyl carbocation. evitachem.com This highly reactive intermediate is then rapidly attacked by a nucleophile. evitachem.com This carbocationic pathway is the same one that can lead to the ring-expansion rearrangements discussed previously. chemistrysteps.comstackexchange.com The choice between S_N1 and S_N2 pathways is influenced by factors such as the nature of the nucleophile, solvent polarity, and reaction temperature. evitachem.com
| Nucleophile | Product | Reaction Type | Reference |
|---|---|---|---|
| Hydroxide (e.g., NaOH) | Cyclobutylmethanol | SN2 / SN1 | |
| Amine (e.g., R-NH2) | Cyclobutylamine (B51885) derivative | SN2 | |
| Thiol (e.g., R-SH) | Cyclobutylthiol derivative | SN2 | |
| Iodide (e.g., KI) | (Iodomethyl)cyclobutane | SN2 (Finkelstein reaction) | quora.com |
Comparative Reactivity Analyses with Analogous Substituted Cyclobutanes
The reactivity of this compound is best understood when compared to analogous structures. These comparisons highlight the influence of the substituent, the position of the leaving group, and the ring size on the molecule's chemical behavior.
When compared to its acyclic analogue, 1-chlorobutane (B31608) , this compound shows lower reactivity in S_N2 pathways. The linear structure of 1-chlorobutane allows for a more unhindered approach of the nucleophile compared to the more sterically demanding cyclobutane ring.
The size of the ring also plays a critical role. Cyclopropane (B1198618) derivatives are significantly more reactive than their cyclobutane counterparts due to substantially higher ring strain (the C-C-C bond angles in cyclopropane are ~60° vs. ~90° in cyclobutane). quora.com Consequently, a molecule like (chloromethyl)cyclopropane would be expected to be more reactive in reactions that relieve this strain.
Finally, the nature of the halogen atom is important. The carbon-iodine (C-I) bond is considerably weaker than the carbon-chlorine (C-Cl) bond. quora.com This means that (iodomethyl)cyclobutane would be a more reactive substrate in nucleophilic substitutions because the iodide is a better leaving group, which lowers the activation energy of the reaction. quora.com
| Compound | Comparison to this compound | Reason | Reference |
|---|---|---|---|
| Chlorocyclobutane | Less reactive in SN2 | Increased steric hindrance at the secondary carbon center; favors SN1. | |
| 1-Chlorobutane | More reactive in SN2 | Less steric hindrance due to the acyclic structure. | |
| (Chloromethyl)cyclopropane | More reactive | Higher ring strain in the three-membered ring. | quora.com |
| (Iodomethyl)cyclobutane | More reactive | The C-I bond is weaker than the C-Cl bond, making iodide a better leaving group. | quora.com |
Spectroscopic and Structural Elucidation of Chloromethyl Cyclobutane Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regioisomeric Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules in solution. For (chloromethyl)cyclobutane, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom.
In the ¹H NMR spectrum of unsubstituted cyclobutane (B1203170), all eight protons are chemically equivalent and appear as a single peak at approximately 1.96 ppm. docbrown.info The introduction of a chloromethyl substituent breaks this symmetry, leading to a more complex spectrum. The protons on the carbon bearing the chloromethyl group (the methine proton) and the protons of the chloromethyl group itself will resonate at different chemical shifts, influenced by the electronegativity of the chlorine atom. The methylene (B1212753) protons on the cyclobutane ring will also become non-equivalent, giving rise to distinct signals.
Similarly, the ¹³C NMR spectrum of cyclobutane shows a single resonance at 22.4 ppm, indicating that all four carbon atoms are in an identical chemical environment. docbrown.info For this compound, one would expect to see four distinct signals: one for the chloromethyl carbon, one for the tertiary carbon of the ring, and two for the non-equivalent methylene carbons of the ring. The chemical shift of the carbon atom in the CH₂Cl group is significantly influenced by the chlorine atom and would appear further downfield compared to the unsubstituted alkane carbons.
The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data for cyclobutane and related chlorinated alkanes.
Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH-CH₂Cl | 2.5 - 2.8 | Multiplet |
| CH₂Cl | 3.5 - 3.7 | Doublet |
| Ring CH₂ (α) | 1.8 - 2.2 | Multiplet |
| Ring CH₂ (β) | 1.6 - 1.9 | Multiplet |
Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₂Cl | 45 - 50 |
| CH-CH₂Cl | 35 - 40 |
| Ring CH₂ (α) | 20 - 25 |
| Ring CH₂ (β) | 15 - 20 |
Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign these proton and carbon signals by establishing connectivity between adjacent protons and directly correlating protons to their attached carbons, respectively. For more complex substituted cyclobutanes, Nuclear Overhauser Effect (NOE) experiments can be employed to determine the relative stereochemistry of substituents by measuring through-space interactions between protons.
Advanced Diffraction Techniques for Crystalline Structure Determination
While NMR spectroscopy provides invaluable information about the structure of molecules in solution, X-ray diffraction of single crystals offers the most definitive and precise determination of a molecule's three-dimensional structure in the solid state. nih.gov This technique can unambiguously establish bond lengths, bond angles, and the absolute configuration of chiral molecules. nih.gov
For a compound like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require low-temperature crystallization techniques. If a suitable crystal were obtained, the resulting diffraction pattern would allow for the precise measurement of the cyclobutane ring's geometry. The cyclobutane ring is not perfectly planar but exists in a puckered conformation to relieve torsional strain. docbrown.info X-ray diffraction would provide the exact puckering angle and the conformation of the chloromethyl substituent relative to the ring.
The fundamental principle behind X-ray diffraction is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the angle of incidence (θ), and the spacing between crystal lattice planes (d). creative-biostructure.com By analyzing the intensities and positions of the diffracted X-rays, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.
In the absence of a specific crystal structure for this compound, we can refer to the structures of other cyclobutane derivatives to understand the type of information that can be obtained. For instance, X-ray studies on other substituted cyclobutanes have precisely defined the puckered nature of the four-membered ring and the steric interactions between substituents.
Typical Structural Parameters Obtainable from X-ray Diffraction of a Cyclobutane Derivative
| Parameter | Typical Value |
| C-C Bond Length (ring) | 1.54 - 1.56 Å |
| C-C-C Bond Angle (ring) | ~88° |
| Ring Puckering Angle | 10 - 30° |
| C-Cl Bond Length | ~1.77 Å |
Modern advancements in X-ray powder diffraction (XRPD) have also made it possible to solve crystal structures from polycrystalline samples, which can be particularly useful when single crystals are difficult to obtain. mdpi.com
Correlating Spectroscopic Data with Structure-Reactivity Relationships
The spectroscopic and structural data obtained for this compound are not merely descriptive; they provide a basis for understanding and predicting its chemical reactivity. The strain energy of the cyclobutane ring, which can be inferred from its geometry, has a significant impact on its reactivity. Reactions that lead to the opening of the ring are often thermodynamically favorable as they relieve this strain.
The presence of the chloromethyl group introduces a reactive site for nucleophilic substitution reactions. The rate and mechanism of these reactions will be influenced by the steric environment around the reactive center, which is defined by the conformation of the cyclobutane ring. The electron-withdrawing effect of the chlorine atom can also influence the reactivity of the cyclobutane ring itself.
For example, the C-H bonds in cyclobutanes are known to be less reactive than those in cyclopropanes due to having less s-character. nih.gov Spectroscopic techniques can be used to probe the electronic environment of these bonds and correlate it with their reactivity in processes such as C-H activation.
By combining the detailed structural information from NMR and X-ray diffraction with kinetic studies of its reactions, a comprehensive structure-reactivity profile for this compound can be developed. This understanding is crucial for its application as a building block in organic synthesis.
Computational Chemistry and Theoretical Modeling of Chloromethyl Cyclobutane
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (Chloromethyl)cyclobutane. Methods like Density Functional Theory (DFT) are used to investigate its structural and electronic characteristics. Such studies on halo-substituted and heteroatom-doped cyclobutane (B1203170) derivatives reveal key aspects of their reactivity and molecular properties. researchgate.netdntb.gov.ua
Analysis of the electronic structure of similar compounds often involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For this compound, the electronegative chlorine atom influences the electron distribution, creating a dipole moment and affecting the charge transfer within the molecule.
A representative table of computed electronic properties for a substituted cyclobutane is shown below, illustrating the type of data generated from these calculations.
| Property | Calculated Value | Method/Basis Set |
| HOMO Energy | -7.2 eV | DFT/B3LYP/6-31G |
| LUMO Energy | 1.5 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 8.7 eV | DFT/B3LYP/6-31G |
| Dipole Moment | 2.1 Debye | DFT/B3LYP/6-31G |
| Data is hypothetical and representative of typical values for halo-substituted alkanes based on general principles and related studies. |
Elucidation of Reaction Mechanisms via Computational Pathways
Computational chemistry is instrumental in mapping the detailed step-by-step pathways of chemical reactions involving cyclobutane derivatives. beilstein-journals.orgacs.orgmdpi.com By modeling the potential energy surface, researchers can identify reactants, products, transition states, and intermediates, thereby elucidating the complete reaction mechanism. nih.gov For this compound, likely reaction pathways include nucleophilic substitution (SN2) and elimination (E2) reactions.
Theoretical studies on analogous systems, such as the base-catalyzed reactions of cyclobutane-1,2-dione, have successfully delineated multiple competing pathways, including ring contraction and ring-opening mechanisms. beilstein-journals.orgarchive.org These studies demonstrate the ability of computational methods to predict the feasibility of different reaction channels by calculating their respective energy barriers.
A critical aspect of mechanistic studies is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. youtube.com Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, uniquely characterized by having exactly one imaginary vibrational frequency. youtube.com
For reactions involving cyclobutane derivatives, DFT calculations have been employed to determine the geometries of transition states and their corresponding activation energies. acs.orgnih.gov For instance, in the stereospecific synthesis of cyclobutanes from pyrrolidines, the rate-determining step was found to be the release of N₂ from a 1,1-diazene intermediate, with a calculated activation energy of 17.7 kcal/mol. acs.orgresearchgate.net Similarly, in the reaction of cyclobutane-1,2-dione with a hydroxide (B78521) anion, the activation barrier for the rate-limiting benzilic acid rearrangement was calculated to be 16.5 kcal/mol relative to the preceding intermediate. beilstein-journals.org
These calculations provide quantitative predictions of reaction rates and help explain experimental observations. A hypothetical SN2 reaction of this compound with a nucleophile (Nu⁻) would be modeled to find the transition state where the Nu-C bond is partially formed and the C-Cl bond is partially broken.
Table of Calculated Activation Energies for Cyclobutane Derivative Reactions
| Reaction Pathway | Reactant System | Activation Energy (ΔG‡) | Computational Method |
|---|---|---|---|
| Benzilic Acid Rearrangement | cyclobutane-1,2-dione + OH⁻ | 16.5 kcal/mol | CEPA/1 |
| N₂ Extrusion | Diazene intermediate | 17.7 kcal/mol | DFT |
| Ring Opening (Path B) | cyclobutane-1,2-dione + OH⁻ | 22.2 kcal/mol | CEPA/1 |
| Ring Opening (Path C) | cyclobutane-1,2-dione + OH⁻ | 44.4 kcal/mol | CEPA/1 |
Data sourced from computational studies on cyclobutane derivatives. beilstein-journals.orgacs.org
Beyond transition states, computational modeling can identify and characterize transient intermediates that may be formed during a reaction. In the base-catalyzed reaction of cyclobutane-1,2-dione, a stable tetrahedral adduct was identified as a key intermediate common to all potential pathways. beilstein-journals.org In reactions of thioketones derived from cyclobutane, stepwise mechanisms involving thiocarbonyl ylide as a transient intermediate have been computationally demonstrated. mdpi.comresearchgate.net
The potential involvement of zwitterionic intermediates is often postulated in polar reactions. nih.govmdpi.com Computational studies provide a means to investigate their existence. However, in many cases, such as certain [3 + 2] cycloaddition reactions, extensive DFT calculations have failed to locate a stable zwitterionic intermediate on the reaction path. nih.govnih.gov This failure suggests that despite the polar nature of the interactions, the reaction proceeds through a concerted, one-step mechanism rather than a stepwise pathway involving a zwitterionic species. nih.gov For a potential polar reaction involving this compound, computational chemists would similarly attempt to locate any zwitterionic intermediates to determine if the mechanism is stepwise or concerted.
Intermolecular Interactions and Their Influence on Solid-State Reactivity
In the solid state, the reactivity of molecules can be dramatically different from their behavior in the gas or solution phase. This difference is largely due to the constraints imposed by the crystal lattice and the specific intermolecular interactions present. nih.gov Computational modeling can help rationalize how these forces influence reaction outcomes.
For example, the stereoselective synthesis of cyclobutane derivatives through solid-state [2+2] photochemical cycloaddition is controlled by the orientation of the reactant molecules in the crystal. nih.govfigshare.com The head-to-head or head-to-tail arrangement of monomers, dictated by intermolecular forces like hydrogen bonding and π-π stacking, pre-organizes the reactants for a specific stereochemical outcome. nih.gov
While direct computational studies on the solid-state reactivity of this compound are not prevalent, the principles are transferable. Theoretical models could be used to:
Calculate the strength and nature of intermolecular interactions (e.g., halogen bonding, dipole-dipole interactions) in the crystal lattice of this compound.
Simulate the crystal packing to understand how molecules are arranged relative to one another.
Model how these packing arrangements could favor certain reaction pathways over others, for instance, by aligning reactive sites or by restricting the molecular motion required for a particular transition state.
By quantifying these interactions, computational chemistry can explain the high selectivity observed in many solid-state reactions and guide the design of crystalline materials for targeted chemical synthesis.
Applications of Chloromethyl Cyclobutane in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Building Block in Organic Chemistryorganic-chemistry.org
The utility of (Chloromethyl)cyclobutane in organic synthesis stems from the reactivity of its primary alkyl chloride functional group. This group can readily participate in a variety of transformations, making the cyclobutylmethyl moiety accessible for incorporation into larger, more intricate molecular architectures. The strained nature of the cyclobutane (B1203170) ring itself can also be harnessed in subsequent reactions, rendering cyclobutane derivatives versatile intermediates for creating molecular complexity.
Intermediate in the Preparation of Complex Organic Molecules
This compound serves as a valuable intermediate for introducing the cyclobutylmethyl group into organic molecules through well-established reaction pathways. The carbon-chlorine bond is susceptible to nucleophilic substitution and is a precursor for organometallic reagents.
Nucleophilic Substitution: The chlorine atom acts as a good leaving group in nucleophilic substitution reactions (SN2), allowing for the formation of new carbon-heteroatom or carbon-carbon bonds. youtube.commasterorganicchemistry.com For example, reaction with hydroxide (B78521) or alkoxide ions can yield cyclobutanemethanol or its corresponding ethers. Cyclobutanemethanol is a known intermediate used in the synthesis of other compounds, such as bicyclic lactones. sigmaaldrich.comganeshremedies.com
Grignard Reagent Formation: The compound can be converted into its corresponding Grignard reagent, cyclobutylmethylmagnesium chloride, by reacting it with magnesium metal. d-nb.infoyoutube.comyoutube.com This organometallic intermediate is a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters to produce a range of secondary and tertiary alcohols with a cyclobutylmethyl substituent. youtube.com
Below is a table summarizing these key transformations:
Table 1: Key Synthetic Transformations of this compound
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Nucleophilic Substitution | NaOH, H₂O | Primary Alcohol (Cyclobutanemethanol) |
| Nucleophilic Substitution | NaOR (Sodium Alkoxide) | Ether |
| Grignard Reagent Formation | Mg, Dry Ether | Organomagnesium Halide |
Precursor in the Synthesis of Pharmaceutical Intermediates
The cyclobutane motif is a structural component found in various biologically active molecules and pharmaceuticals. Its rigid, three-dimensional structure can impart favorable properties such as metabolic stability and unique binding conformations. While direct synthesis pathways from this compound to specific drugs are not commonly published, its role as a precursor can be illustrated through the synthesis of key cyclobutane-containing intermediates.
One of the most significant applications of a cyclobutane core in pharmaceuticals is in the synthesis of carboplatin, a second-generation platinum-based anticancer drug. The key ligand in carboplatin is the 1,1-cyclobutanedicarboxylate anion. chemicalbook.comsigmaaldrich.com A plausible, albeit multistep, synthetic route could transform this compound into this crucial ligand. For instance, the chloromethyl group could be converted to a nitrile, which can then be hydrolyzed to a carboxylic acid, yielding cyclobutanecarboxylic acid. chemicalbook.comwikipedia.org Further functionalization and elaboration could ultimately lead to the desired dicarboxylic acid structure, demonstrating the potential of this compound as a foundational starting material for pharmaceutical intermediates.
Monomeric Applications in Polymerization Processes
The structural features of cyclobutane derivatives lend themselves to the creation of unique polymers. While this compound itself is not a common monomer, closely related structures, particularly bis-(chloromethyl) derivatives, are employed in specialized polymerization processes.
Participation in Ring-Opening Polymerization of Related Bis-(chloromethyl)cyclobutanes
A notable application in polymer science involves the cationic ring-opening polymerization of 3,3-bis(chloromethyl)oxacyclobutane, an oxetane derivative structurally related to this compound. radtech.org This monomer undergoes polymerization in the presence of strong electrophilic catalysts, such as boron trifluoride, to produce a high-molecular-weight polyether known as poly[3,3-bis(chloromethyl)oxacyclobutane]. tandfonline.com
The polymerization proceeds via the cleavage of the strained four-membered oxetane ring, driven by the release of ring strain. researchgate.net The resulting polymer is a highly crystalline and chemically inert material with a melting point around 180°C, capable of being formed into films and fibers. tandfonline.com
Table 2: Polymerization of 3,3-bis(chloromethyl)oxacyclobutane
| Monomer | Polymerization Type | Catalyst Example | Resulting Polymer | Key Properties |
|---|
Influence on Polymer Microstructure and Stereoregularity Control
In ring-opening polymerizations, the substituents on the monomer can significantly influence the resulting polymer's microstructure and stereoregularity. tandfonline.comacs.orgecust.edu.cn For the polymerization of 3,3-bis(chloromethyl)oxacyclobutane, the two chloromethyl groups are attached to the same carbon atom (C3). This symmetrical substitution pattern means that no new chiral centers are formed upon ring-opening.
Consequently, the primary influence of the bis(chloromethyl) groups is on the polymer's physical properties rather than its stereochemistry. The bulky and polar C-Cl bonds contribute to the polymer's high crystallinity and strong interchain forces. These forces are responsible for its high melting point, insolubility, and mechanical strength. While stereoregularity in terms of tacticity is not a factor for this specific monomer, the presence of these side groups dictates the chain packing and morphology of the final material.
Utility in the Formation of Metal-Organic Frameworks (MOFs) with Cyclobutane-Derived Ligands
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters connected by organic ligands. The geometry and functionality of the organic ligand are critical in determining the structure and properties of the resulting MOF. Aliphatic cyclic dicarboxylates, including those derived from cyclobutane, have been successfully used as ligands to create robust MOFs with unique pore structures. osti.gov
This compound can be considered a precursor to such ligands. The synthesis of cyclobutane-1,1-dicarboxylic acid and cis/trans-cyclobutane-1,3-dicarboxylic acid provides the necessary multitopic linkers for MOF construction. chemicalbook.comokstate.eduscbt.com For example, trans-1,3-cyclobutanedicarboxylic acid has been used as a short, rigid linker to create MOFs with finely tuned pores, demonstrating excellent performance in gas separation applications like acetylene/carbon dioxide separation. osti.gov Similarly, 1,1-cyclobutanedicarboxylic acid has been employed to prepare various lanthanide-based MOFs. sigmaaldrich.com
A hypothetical synthetic pathway from a bisthis compound derivative to a dicarboxylate ligand suitable for MOF synthesis could involve a reaction sequence such as a double nucleophilic substitution with cyanide ions, followed by hydrolysis of the resulting dinitrile to the dicarboxylic acid. This conversion transforms the simple alkyl halide into a valuable multitopic linker for the construction of advanced porous materials.
Table 3: Cyclobutane-Derived Ligands for MOF Synthesis
| Ligand Precursor | Ligand Structure | Isomer(s) Used | Application |
|---|---|---|---|
| This compound (Hypothetical) | Cyclobutane-1,1-dicarboxylic acid | N/A | Lanthanide MOFs, Carboplatin Synthesis chemicalbook.comsigmaaldrich.com |
| This compound (Hypothetical) | Cyclobutane-1,3-dicarboxylic acid | trans | Gas Separation MOFs osti.gov |
Contribution to the Production of Specialty Chemicals and Functional Materials
This compound serves as a pivotal building block in advanced organic synthesis, primarily due to the unique structural and reactive characteristics of the cyclobutane moiety combined with the versatile reactivity of the chloromethyl group. Its application spans the creation of high-value specialty chemicals and innovative functional materials, where the incorporation of the four-membered ring imparts distinct properties.
Role in Specialty Chemical Synthesis
In the realm of specialty chemicals, particularly in the pharmaceutical and agrochemical sectors, the cyclobutane ring is an increasingly sought-after structural motif. nih.govlifechemicals.com Its inclusion in a molecule can enhance metabolic stability, improve binding affinity to biological targets, and provide a three-dimensional structure that is advantageous for pharmacological activity. nih.gov this compound acts as a key intermediate for introducing the cyclobutylmethyl group into more complex molecular architectures.
The primary utility of this compound in this context lies in its susceptibility to nucleophilic substitution reactions at the chloromethyl carbon. This allows for the covalent attachment of the cyclobutane ring to a wide array of substrates, including amines, alcohols, thiols, and carbanions. These reactions are fundamental steps in the multi-stage synthesis of complex target molecules. The inherent ring strain of the cyclobutane unit makes it a useful component for creating intricate molecular frameworks. baranlab.orgresearchgate.netresearchgate.net
The table below illustrates the versatility of this compound as a synthetic intermediate for producing classes of specialty chemicals.
| Reagent Class (Nucleophile) | Resulting Product Class | Significance in Specialty Chemicals |
| Primary/Secondary Amines | Cyclobutylmethylamines | Core structures in pharmaceuticals and agrochemicals. |
| Alcohols/Phenols | Cyclobutylmethyl ethers | Intermediates for active pharmaceutical ingredients. |
| Thiols | Cyclobutylmethyl thioethers | Building blocks for various bioactive compounds. |
| Cyanide Salts | Cyclobutylacetonitrile | Precursors to carboxylic acids, amines, and other functional groups. |
| Malonic Esters | Substituted cyclobutylmethyl compounds | Used in carbon-carbon bond formation for complex skeleton synthesis. |
This table demonstrates the role of this compound in creating diverse chemical intermediates through nucleophilic substitution.
Applications in Functional Materials Science
The unique properties of the cyclobutane ring are also harnessed in the field of materials science to develop functional materials with novel characteristics. This compound serves as a valuable precursor for monomers that can be polymerized to create advanced materials. The cyclobutane unit within a polymer backbone can significantly influence the material's thermal, mechanical, and optical properties.
One of the most researched areas is the development of cyclobutane-containing polymers. nih.gov These polymers can exhibit enhanced thermal stability and specific mechanical responses. For instance, the strained four-membered ring can act as a "mechanophore," a mechanically responsive unit that can undergo a chemical transformation when the material is subjected to mechanical stress. researchgate.net This property is being explored for creating self-healing materials or stress-responsive sensors. lifechemicals.comresearchgate.net
The synthesis of these functional polymers often involves the initial modification of this compound to introduce polymerizable functional groups. For example, it can be converted into cyclobutanemethanol, which can then be used to synthesize polyesters or polyurethanes. The presence of the cyclobutane ring distinguishes these polymers from their more common aliphatic or aromatic counterparts.
The following table summarizes the potential applications of this compound in the synthesis of functional materials.
| Polymer Type | Derived Monomer Example | Key Property Imparted by Cyclobutane Ring | Potential Application |
| Polyesters | Cyclobutanedimethanol (from this compound) | Improved thermal stability, unique degradation profile. | Sustainable plastics, specialty fibers. |
| Polyamides | Cyclobutane-based diamines | Enhanced rigidity and melting point. | High-performance engineering plastics. |
| Polyurethanes | Cyclobutane-based diols | Tailored mechanical properties. | Specialty elastomers and foams. |
| Stress-Responsive Polymers | Bifunctional cyclobutane derivatives | Mechanochemical reactivity (ring-opening). | Self-healing materials, damage sensors. researchgate.net |
This table outlines how this compound can be a precursor to monomers for various functional polymers, highlighting the properties conferred by the cyclobutane moiety.
Stereochemistry and Isomerism of Chloromethyl Cyclobutane and Analogues
Analysis of Structural Isomerism within the C₅H₉Cl Chemical Formula
Structural isomers are compounds that share the same molecular formula but differ in the connectivity of their atoms. For the chemical formula C₅H₉Cl, several structural isomers incorporating a cyclobutane (B1203170) ring can be identified. These isomers arise from the different possible attachment points for the chlorine atom and the methyl group (or the combined chloromethyl group) on the four-carbon ring. chegg.com
The primary structural isomers containing a cyclobutane ring are:
(Chloromethyl)cyclobutane: The substituent is a single chloromethyl group (-CH₂Cl) attached to one carbon of the cyclobutane ring.
1-chloro-1-methylcyclobutane: A chlorine atom and a methyl group are attached to the same carbon atom (C1) of the ring.
1-chloro-2-methylcyclobutane: A chlorine atom is attached to one carbon (C1) and a methyl group is attached to an adjacent carbon (C2).
1-chloro-3-methylcyclobutane: A chlorine atom is attached to one carbon (C1) and a methyl group is attached to the carbon opposite to it (C3).
Beyond the cyclobutane core, the C₅H₉Cl formula also encompasses other cyclic structures (e.g., chloromethyl-substituted cyclopropanes, chloro-dimethyl-cyclopropanes) and various unsaturated acyclic compounds (e.g., chloropentenes). docbrown.info However, the focus here remains on the cyclobutane derivatives.
| Isomer Name | Point of Attachment |
|---|---|
| This compound | -CH₂Cl group on C1 |
| 1-chloro-1-methylcyclobutane | -Cl and -CH₃ groups on C1 |
| 1-chloro-2-methylcyclobutane | -Cl on C1, -CH₃ on C2 |
| 1-chloro-3-methylcyclobutane | -Cl on C1, -CH₃ on C3 |
Enantiomerism and Diastereomerism Based on Chiral Centers (R/S Configuration)
Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This category includes enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). The presence of chiral centers—carbon atoms bonded to four different groups—is a common source of stereoisomerism. chemistrysteps.com
This compound itself does not have a chiral center and is therefore achiral.
1-chloro-1-methylcyclobutane is also achiral as no carbon atom is bonded to four different groups.
1-chloro-2-methylcyclobutane possesses two chiral centers at C1 and C2. This gives rise to a total of 2² = 4 possible stereoisomers. These consist of two pairs of enantiomers. The (1R,2R) and (1S,2S) isomers are one enantiomeric pair, while the (1R,2S) and (1S,2R) isomers form another. The relationship between an isomer from the first pair and an isomer from the second pair is diastereomeric.
1-chloro-3-methylcyclobutane also has two stereogenic centers at C1 and C3. However, due to the symmetry of the molecule, the situation is different. The trans isomer exists as a pair of enantiomers ((1R,3S) and (1S,3R)). The cis isomer ((1R,3R) and (1S,3S)), on the other hand, possesses a plane of symmetry and is an achiral meso compound. chemistryschool.net Therefore, there are only three distinct stereoisomers for 1-chloro-3-methylcyclobutane.
The absolute configuration of each chiral center is designated as R (from the Latin rectus, right) or S (from the Latin sinister, left) based on the Cahn-Ingold-Prelog priority rules. chemistrysteps.com
| Compound | Chiral Centers | Stereoisomers | Notes |
|---|---|---|---|
| 1-chloro-2-methylcyclobutane | C1, C2 | (1R,2R), (1S,2S), (1R,2S), (1S,2R) | Two pairs of enantiomers. |
| 1-chloro-3-methylcyclobutane | C1, C3 | (1R,3S), (1S,3R) | Enantiomeric pair (trans). |
| cis-isomer | Meso compound (achiral). |
Geometrical Isomerism (E/Z Configuration) in Substituted Cyclobutane Rings
Geometrical isomerism is a form of stereoisomerism that arises due to restricted rotation around a bond. In cyclic compounds, the ring structure prevents free rotation of the carbon-carbon single bonds, leading to different spatial arrangements of substituents. masterorganicchemistry.com For disubstituted cycloalkanes, this is termed cis-trans isomerism. siue.edumsu.edu
Cis Isomer: The substituents are on the same side (or face) of the ring.
Trans Isomer: The substituents are on opposite sides of the ring.
This type of isomerism is observed in both 1-chloro-2-methylcyclobutane and 1-chloro-3-methylcyclobutane.
In 1-chloro-2-methylcyclobutane , the cis isomer has the chlorine and methyl groups on the same face of the cyclobutane ring, while the trans isomer has them on opposite faces. Both the cis and trans isomers are chiral and exist as pairs of enantiomers.
In 1-chloro-3-methylcyclobutane , the cis isomer has both substituents on the same side and is the achiral meso compound. The trans isomer has the substituents on opposite sides and exists as a pair of enantiomers. chemistryschool.net
It is important to note that the E/Z notation is the IUPAC-preferred system for designating the geometry of alkenes, where priority is assigned to the groups on each carbon of the double bond. libretexts.org For geometrical isomers in cycloalkanes, the cis/trans nomenclature is traditionally and more clearly used. siue.edu
Stereoisomeric Considerations for Di- and Polysubstituted Cyclobutane Derivatives
The stereochemical complexity increases significantly with the addition of more substituents to the cyclobutane ring. The synthesis of polysubstituted cyclobutanes presents a considerable challenge, as controlling the relative and absolute stereochemistry of multiple stereocenters is difficult. rsc.orgnih.gov
For a cyclobutane derivative with n distinct chiral centers, the maximum number of possible stereoisomers is 2ⁿ. However, this number can be reduced by the presence of meso compounds, as seen in the case of cis-1,3-disubstituted cyclobutanes. chemistryschool.net
Modern synthetic strategies focus on developing highly diastereoselective and enantioselective methods to access specific stereoisomers of functionalized cyclobutanes. acs.orgresearchgate.net These methods are crucial because the biological activity and physical properties of polysubstituted cyclobutanes can be highly dependent on their stereochemistry. nih.gov Achieving precise stereocontrol is a key objective in the synthesis of complex molecules containing cyclobutane rings for applications in drug discovery and materials science. europa.eunih.gov
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis of functionalized cyclobutanes, including precursors to or derivatives of (Chloromethyl)cyclobutane, is a central theme in modern organic chemistry. A significant future trend lies in the development of advanced catalytic systems that offer unprecedented control over selectivity and efficiency. While traditional methods like [2+2] photocycloadditions are effective, emerging catalytic approaches promise to overcome limitations in substrate scope and stereochemical control. acs.orgresearchgate.net
Researchers are increasingly focused on transition-metal catalysis. For instance, cobalt-based catalysts have shown remarkable potential in facilitating enantioselective [2+2] cycloadditions between alkynes and alkenes to produce a diverse array of chiral cyclobutenes, which are valuable precursors to saturated cyclobutane (B1203170) systems. researchgate.netnsf.gov Similarly, copper-catalyzed systems are enabling novel transformations; recent work has demonstrated that Cu(I) and Cu(II) catalysts can direct different pathways in the hydrophosphination of acyl bicyclobutanes, allowing for controlled, regiodivergent synthesis of multi-substituted cyclobutanes. nih.gov The development of phosphine (B1218219) ligands incorporating a cyclobutane backbone is also an emerging area, potentially leading to new classes of organophosphorus catalysts. nih.gov
Another promising frontier is the use of visible-light photoredox catalysis. acs.org This approach offers a milder and more sustainable alternative to high-energy UV radiation for initiating cycloadditions. Photoredox-catalyzed methods, such as the deboronative radical addition–polar cyclization cascade, are being developed to construct cyclobutane rings in a single step under mild conditions. nih.gov Future work will likely focus on adapting these catalytic systems for the direct and asymmetric synthesis of complex cyclobutanes from simple, readily available starting materials.
| Catalytic System | Reaction Type | Potential Advantages for Cyclobutane Synthesis |
| Cobalt-based Catalysts | Enantioselective [2+2] Cycloaddition | Broad substrate scope, high enantioselectivity for chiral cyclobutenes. researchgate.netnsf.gov |
| Copper (I) / (II) Catalysts | Regiodivergent Ring-Opening | Catalyst-controlled access to different constitutional isomers (e.g., 1,1,3- vs. 1,2,3-substituted cyclobutanes) from the same precursor. nih.gov |
| Visible-Light Photoredox Catalysts | Radical Addition-Cyclization Cascades | Mild reaction conditions, use of visible light, access to novel reaction pathways. nih.govresearchgate.net |
| Palladium-based Catalysts | Cascade Reactions | Tandem reactions to form complex fused cyclobutene (B1205218) systems in one pot. dntb.gov.ua |
Exploration of Unconventional Synthetic Pathways and Transformations
Beyond catalysis, the exploration of unconventional synthetic strategies is set to redefine the accessibility and functionalization of the cyclobutane core. These methods move past traditional cycloadditions to provide novel entry points and modification techniques for structures like this compound.
One major area of development is the use of ring-opening reactions of highly strained precursors. The ring-opening of bicyclo[1.1.0]butanes (BCBs) has emerged as a robust platform for creating functionalized cyclobutanes. nih.gov This strategy leverages the high ring strain of BCBs (ca. 26.7 kcal/mol) to drive reactions that form the more stable cyclobutane ring. researchgate.netresearchgate.net Future research will focus on expanding the scope of nucleophiles and electrophiles that can participate in these reactions and achieving greater control over diastereoselectivity.
C–H functionalization represents another powerful and emerging approach. acs.org This strategy allows for the direct conversion of carbon-hydrogen bonds on a pre-formed cyclobutane ring into new carbon-carbon or carbon-heteroatom bonds. This is particularly valuable for the late-stage modification of complex molecules, enabling the synthesis of derivatives that would be difficult to access through other means. For this compound, this could involve the selective functionalization of the ring's C-H bonds, guided by the existing chloromethyl group, to install diverse functionalities in a highly controlled manner. acs.org
Furthermore, cascade reactions that form multiple bonds and rings in a single operation are gaining traction. Photoredox-catalyzed cascades that combine radical addition with polar cyclization can build the cyclobutane framework from acyclic precursors in one step. nih.gov These unconventional pathways are crucial for improving synthetic efficiency and providing rapid access to novel and structurally diverse cyclobutane derivatives.
Expansion into Advanced Materials Science Applications
The unique structural properties of the cyclobutane ring—its puckered conformation, high ring strain, and rigid three-dimensional nature—make it an attractive building block for advanced materials. lifechemicals.comnih.gov this compound, as a functionalized monomer, is well-positioned to be a precursor in the synthesis of novel polymers and materials with unique properties.
A significant trend is the development of cyclobutane-based polymers, such as polyesters and polyamides. nih.gov These materials are of interest for creating sustainable polymers. The incorporation of the rigid cyclobutane motif into the polymer backbone can impart desirable thermal and mechanical properties. Efficient methods for creating these polymers, such as thioxanthone-sensitized solution-state [2+2] photopolymerization, are being refined. The use of continuous flow reactors for these polymerizations represents a key advancement, allowing for increased scalability, higher molecular weights, and lower dispersity compared to traditional batch reactions. nih.gov
Cyclobutane derivatives have also found applications in the creation of stress-responsive polymers or mechanophores. lifechemicals.comdigitellinc.com The inherent strain in the four-membered ring can be harnessed so that mechanical force can selectively break the cyclobutane's C-C bonds, triggering a chemical response such as a change in color or the release of a payload. Future research will likely explore the synthesis of this compound-derived polymers that can respond to mechanical stress, opening up applications in areas like damage sensing and self-healing materials.
| Material Type | Synthetic Precursor/Method | Potential Applications |
| Cyclobutane-based Polyesters | Solution-state [2+2] photopolymerization of cinnamate (B1238496) derivatives. nih.gov | Sustainable plastics, high-performance materials. |
| Stress-Responsive Polymers | Polymers containing fused cyclobutane mechanophores. digitellinc.com | Damage sensors, self-healing materials, targeted payload release. |
| Functional Polymers | Ring-opening polymerization (ROP) of cyclobutane derivatives. | High-performance plastics, specialty materials. |
Integration of Supramolecular Chemistry Principles for Directed Synthesis in the Solid State
A particularly exciting and forward-looking research direction is the use of supramolecular chemistry to control chemical reactions with unparalleled precision. By using non-covalent interactions to create ordered assemblies, chemists can direct the outcome of reactions in the solid state, a field often referred to as crystal engineering. nih.govresearchgate.net This approach is especially powerful for [2+2] photocycloaddition reactions to form cyclobutanes.
The core principle involves using a molecular template to pre-organize two alkene molecules into the perfect orientation for a photoreaction. nih.gov For a reaction to occur in the solid state, the C=C bonds must be parallel and separated by approximately 4.2 Å. nih.gov Supramolecular strategies achieve this alignment through methods like metal-organic self-assembly, where metal ions and organic ligands form coordination polymers that hold the reactive components in place. nih.govnih.govrsc.org
This technique allows for the stereoselective and quantitative synthesis of complex cyclobutane products that would be extremely difficult to obtain from solution-phase reactions, which often yield mixtures of isomers. nih.govresearchgate.net Researchers have successfully used this strategy to generate cyclobutane rings with four different aryl substituents, a significant synthetic challenge, with quantitative yield and without byproducts. nih.govresearchgate.netresearchgate.net Future work will focus on expanding the library of templates to accommodate a wider range of substrates, including those related to this compound, and to program even more complex multi-component reactions in the solid state. This convergence of organic synthesis and supramolecular chemistry promises a new generation of highly efficient and selective methods for constructing precisely defined molecular architectures. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (chloromethyl)cyclobutane, and how can reaction conditions be optimized to minimize side products?
- Methodological Answer : The synthesis typically involves cycloaddition or functionalization of cyclobutane precursors. Key parameters include temperature control (e.g., maintaining 40–60°C to prevent ring-opening), solvent selection (polar aprotic solvents like THF), and catalyst choice (e.g., Lewis acids for chloromethylation). Optimization requires monitoring via gas chromatography (GC) with FID detection, as described in cyclobutane derivatization protocols . Side products like epimerized byproducts can be minimized by avoiding prolonged reaction times and using inert atmospheres.
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming the chloromethyl group’s position and stereochemistry. Vicinal coupling constants () distinguish trans-configured substituents .
- NOESY/ROESY : Detects spatial proximity of protons to resolve stereochemical ambiguities (e.g., distinguishing axial vs. equatorial chloromethyl groups) .
- Mass Spectrometry : Low-intensity molecular-ion peaks (e.g., 2% abundance) may indicate stability under ionization, requiring high-resolution MS for accurate mass confirmation .
Advanced Research Questions
Q. How do steric and electronic effects of the chloromethyl group influence the strain energy and reactivity of cyclobutane derivatives in "strain-release" transformations?
- Methodological Answer : The chloromethyl group increases steric hindrance, exacerbating ring strain (cyclobutane’s ~110 kJ/mol strain energy). Reactivity in strain-release reactions (e.g., [2+2] cycloreversion) can be quantified via DFT calculations to model transition states. Experimental validation involves comparing reaction kinetics (e.g., Arrhenius plots) of substituted vs. unsubstituted cyclobutanes. Substituent effects are also probed via Hammett constants or IR spectroscopy to assess electronic contributions .
Q. What mechanisms underlie the bioactivity of this compound derivatives, and how can their metabolic stability be improved?
- Methodological Answer : Bioactivity (e.g., antimicrobial effects) may arise from interactions with enzyme active sites (e.g., cytochrome P450 inhibition). To study this:
- Molecular Docking : Simulate binding affinities using software like AutoDock.
- Metabolic Stability Assays : Incubate derivatives with liver microsomes and analyze via LC-MS to identify degradation pathways. Introducing electron-withdrawing groups (e.g., fluorination) or steric shields can reduce oxidative metabolism .
Q. How can computational chemistry predict the thermodynamic stability and reaction pathways of this compound under varying conditions?
- Methodological Answer :
- DFT/Molecular Dynamics : Calculate bond dissociation energies (BDEs) and transition-state geometries to predict ring-opening tendencies.
- Solvent Effects : Use COSMO-RS models to simulate solvation effects on reaction rates. For example, polar solvents stabilize charge-separated intermediates in SN2 reactions .
Data Analysis and Contradiction Resolution
Q. How should researchers resolve discrepancies in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. Variations in IC values may stem from differences in cell permeability or solvent choice (e.g., DMSO vs. aqueous buffers).
- Reproducibility Testing : Replicate key experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Q. What strategies mitigate epimerization during the synthesis of chiral this compound derivatives?
- Methodological Answer :
- Low-Temperature Synthesis : Conduct reactions below 0°C to slow racemization.
- Chiral Auxiliaries : Use enantiopure catalysts (e.g., BINOL-derived ligands) to enforce stereocontrol.
- Real-Time Monitoring : Employ inline IR spectroscopy to detect epimer formation and adjust conditions dynamically .
Experimental Design Tables
Table 1 : Optimized GC Parameters for Reaction Monitoring (Adapted from )
| Parameter | Value |
|---|---|
| Column | DB-WAX, 30 m × 0.25 µm |
| Detector Temp | 300°C |
| Injector Temp | 250°C |
| Carrier Gas (N) | 6 mL/min |
| Oven Program | 40°C (2 min) → 7°C/min → 240°C |
Table 2 : Key NMR Coupling Constants for Stereochemical Analysis
| Proton Pair | (Hz) | Configuration |
|---|---|---|
| H-H | 10.2 | trans |
| H-H | 4.8 | cis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
